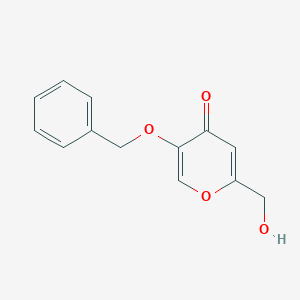

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

説明

特性

IUPAC Name |

2-(hydroxymethyl)-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEXYNBHYVEWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358528 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15771-06-9 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical structure, properties, synthesis, and potential applications of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, a key intermediate in synthetic organic chemistry. As a derivative of the naturally occurring kojic acid, this compound serves as a versatile building block for the development of novel bioactive molecules.

Core Molecular Architecture

This compound is a substituted γ-pyrone. Its structure is fundamentally derived from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)[1][2][3][4]. The core of the molecule is a 4H-pyran-4-one ring, a six-membered heterocyclic system containing one oxygen atom and a ketone group.

The specific nomenclature, "this compound," precisely describes the arrangement of its functional groups:

-

4H-pyran-4-one : This defines the heterocyclic scaffold.

-

2-(hydroxymethyl) : A hydroxymethyl group (-CH₂OH) is attached to the carbon at position 2 of the pyranone ring.

-

5-(benzyloxy) : A benzyloxy group (-OCH₂-phenyl) is attached to the carbon at position 5. This group is essentially a benzyl ether of the hydroxyl group found in its parent compound, kojic acid.

The presence of the benzyl group significantly alters the polarity and reactivity of the parent kojic acid molecule, making it a crucial intermediate for further functionalization in non-aqueous conditions.

Structural Connectivity Diagram

Caption: Connectivity of atoms in this compound.

Chemical and Physical Properties

This compound is typically supplied as a light yellow or white powder.[1][2] Its key identifiers and physicochemical properties are summarized below for ease of reference in a research setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 15771-06-9 | [5][6][7] |

| Molecular Formula | C₁₃H₁₂O₄ | [5][7][8] |

| Molecular Weight | 232.23 g/mol | [2][5] |

| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one | [7][8] |

| SMILES | C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | [7][8] |

| InChI Key | ZGEXYNBHYVEWKT-UHFFFAOYSA-N | [7][8] |

| Melting Point | 128-130 °C / 132-134 °C | [9][10] |

| Purity | ≥98% | [2] |

| Solubility | Chloroform, Dichloromethane, DMSO | [2] |

| Storage | 2-8°C, protected from air and light | [2] |

Synthesis Protocol: Benzyl Protection of Kojic Acid

The most common and efficient synthesis of this compound involves the selective benzylation of kojic acid's C5 hydroxyl group.[1][9] This reaction is a classic example of Williamson ether synthesis. The phenolic hydroxyl group at C5 is more acidic than the primary alcohol at C2, allowing for its selective deprotonation by a mild base, followed by nucleophilic attack on benzyl chloride.

Experimental Workflow

Objective: To synthesize this compound from kojic acid.

Materials:

-

Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Step-by-Step Protocol:

-

Preparation of Kojate Salt: Dissolve kojic acid (1 equivalent) in a 10:1 mixture of methanol and water. Add a solution of sodium hydroxide (1.1 equivalents) in water. This deprotonates the C5 hydroxyl group to form the more nucleophilic sodium kojate salt.[1][9]

-

Benzyl Chloride Addition: Heat the reaction mixture to reflux. Add benzyl chloride (1.1-1.2 equivalents) dropwise over a period of 30 minutes.[1][9] The alkoxide attacks the electrophilic benzylic carbon, displacing the chloride ion.

-

Reaction Monitoring: Maintain the mixture at reflux for 4.5 to 18 hours.[1][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, concentrate the mixture to remove the methanol. The residue can be poured into ice water to precipitate the crude product, which is collected by filtration.[9]

-

Purification: The crude solid is then extracted using dichloromethane. The organic layer is washed sequentially with a 5% sodium hydroxide solution and water, dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

-

Final Recrystallization: The final product is obtained as a light yellow or white solid by recrystallizing the crude material from ethanol, yielding an analytically pure compound.[1][9]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the benzyl-protected hydroxyl group, which allows for selective chemical modifications at other positions of the molecule, particularly the less hindered hydroxymethyl group.

Key applications include:

-

Synthesis of Tyrosinase Inhibitors: It is explicitly used as a reagent in the synthesis of hydroxypyridinone-L-phenylalanine conjugates, which are investigated as potential tyrosinase inhibitors for applications in cosmetics and medicine.[1][2]

-

Intermediate for Bioactive Molecules: The compound serves as a key intermediate for preparing flavonoid analogs and other natural product derivatives.[10] Its structure is a valuable scaffold for developing novel antioxidants and antimicrobial agents.[10]

-

Material Science: It has been utilized in the construction of heterocyclic frameworks for functional dyes and sensors.[10]

The parent compound, kojic acid, has a wide range of biological activities, including anti-proliferative, antimicrobial, anti-inflammatory, and anti-cancer properties.[11] Derivatives like this compound are synthesized to enhance or modify these activities, improve bioavailability, or target specific biological pathways.

References

- 1. This compound | 15771-06-9 [chemicalbook.com]

- 2. This compound | 15771-06-9 - Coompo [coompo.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one for synthesis 501-30-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Buy Online CAS Number 15771-06-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. PubChemLite - this compound (C13H12O4) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS: 15771-06-9): A Key Intermediate in Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Kojic Acid Derivative

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, a prominent derivative of kojic acid, stands as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis.[1][2] This guide delves into the technical intricacies of this compound, offering a comprehensive resource for researchers engaged in the development of novel therapeutics and bioactive agents. While its parent molecule, kojic acid, is renowned for its tyrosinase inhibitory and skin-lightening properties, the introduction of a benzyloxy group at the 5-position significantly alters its physicochemical characteristics, rendering it a valuable scaffold for further chemical modification.[3][4] This alteration enhances its lipophilicity, a crucial factor for improved bioavailability and the synthesis of more potent derivatives.[5] This guide will navigate through its chemical identity, synthesis protocols, mechanistic insights, and its role as a precursor to compounds with pronounced biological activities.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 132-134°C.[6] Its molecular structure, characterized by a pyranone ring, a benzyloxy substituent, and a hydroxymethyl group, provides multiple sites for chemical reactions. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and ether oxygens) influences its solubility and interaction with biological targets.[7]

| Property | Value | Source |

| CAS Number | 15771-06-9 | [8] |

| Molecular Formula | C₁₃H₁₂O₄ | [8] |

| Molecular Weight | 232.23 g/mol | [8] |

| Melting Point | 132-134 °C | [6] |

| Appearance | Solid | [6] |

| Synonyms | 2-(Hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one, Kojic acid benzyl ether | [6] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the benzylation of kojic acid. This process involves the protection of the more acidic 5-hydroxyl group of kojic acid.[9]

Experimental Protocol: Benzylation of Kojic Acid

Materials:

-

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Benzyl chloride

-

Sodium hydroxide

-

Methanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Dissolve kojic acid in methanol.[9]

-

Add a solution of sodium hydroxide in water to the methanolic solution of kojic acid.[9]

-

Add benzyl chloride dropwise to the reaction mixture.[9]

-

Reflux the mixture for approximately 6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.[9]

-

Extract the residue with dichloromethane.

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol to yield pure this compound.[9]

Mechanism of Action: Insights from Kojic Acid Chemistry

While direct and extensive studies on the mechanism of action of this compound are not widely published, its structural similarity to kojic acid provides a strong basis for understanding its potential biological interactions. Kojic acid is a well-established tyrosinase inhibitor, an enzyme crucial for melanin synthesis.[10] The inhibitory action is primarily attributed to the chelation of the copper ions within the active site of the tyrosinase enzyme by the 5-hydroxyl and 4-carbonyl groups of the pyranone ring.[11] This chelation prevents the enzyme from catalyzing the oxidation of tyrosine to melanin.

The benzyloxy group at the 5-position in the title compound blocks this key chelating hydroxyl group. Consequently, this compound itself is not expected to be a potent direct tyrosinase inhibitor.[7] Instead, its primary role is that of a synthetic intermediate, where the benzyloxy group serves as a protecting group, allowing for modifications at other positions of the molecule before its potential removal to unmask the active chelating moiety in the final product.[9]

Biological Activity and Potential Applications

The primary documented application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9] Its protected 5-hydroxyl group allows for selective modifications at the 2-hydroxymethyl position.

A notable example is its use in the synthesis of selenium-containing derivatives. A study on 5-benzyloxy-2-selenocyanatomethyl-4-pyranone , a direct derivative of the title compound, revealed significant antiproliferative and cytotoxic activities against human skin carcinoma (A431) and human breast carcinoma (MCF7) cell lines.[2][12]

| Cell Line | Assay | ED₅₀ (µM) after 72h | Source |

| A431 (Human skin carcinoma) | MTT | 8.85 | [2] |

| MCF7 (Human breast carcinoma) | MTT | >10 | [2] |

These findings suggest that the 5-(benzyloxy)-4H-pyran-4-one scaffold can serve as a backbone for the development of potent anticancer agents. The higher growth inhibitory activity of the benzyloxy derivative compared to its methoxy analogue in the same study highlights the importance of the benzyl group in enhancing cytotoxic effects.[12]

Structure-Activity Relationship (SAR) of Kojic Acid Derivatives

The biological activity of kojic acid derivatives is significantly influenced by the nature of the substituents on the pyranone ring.

-

5-Position: The free hydroxyl group at the 5-position is crucial for the direct tyrosinase inhibitory activity due to its role in copper chelation.[13] Etherification at this position, as in this compound, generally diminishes or abolishes this direct inhibitory effect.[7] However, this modification increases lipophilicity, which can enhance cell permeability and lead to improved activity in more complex derivatives.

-

2-Position: Modifications at the 2-hydroxymethyl position have been extensively explored to enhance biological activity. The introduction of various moieties, including thioethers and esters, has led to the development of more potent tyrosinase inhibitors compared to kojic acid.[7] The cytotoxicity data for the 2-selenocyanatomethyl derivative further underscores the potential for developing highly active compounds through modification at this site.[2][12]

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quality control of kojic acid and its derivatives.

Exemplary HPLC Protocol for Kojic Acid Derivatives

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or trifluoroacetic acid.[7][14]

-

Detection: UV detection, with the wavelength optimized for the specific derivative (e.g., 250 nm for kojic acid dipalmitate).[8]

-

Flow Rate: Typically around 1.0 mL/min.[8]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound. The characteristic signals in ¹H NMR would include peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether and the hydroxymethyl group, and the protons on the pyranone ring.[15]

Safety and Toxicology

Specific toxicological data for this compound is limited. However, information on its parent compound, kojic acid, provides a useful reference. Kojic acid is generally considered safe for use in cosmetic products at concentrations up to 1%.[4] In vivo genotoxicity studies on kojic acid have been negative.[3] The cytotoxic effects observed with the 2-selenocyanatomethyl derivative of 5-(benzyloxy)-4H-pyran-4-one suggest that modifications to the core structure can significantly impact its safety profile, warranting thorough toxicological evaluation of any new derivative.[2][12]

Conclusion and Future Perspectives

This compound is a compound of significant interest for medicinal chemists and drug development professionals. While its own biological activity profile is not extensively characterized, its role as a key synthetic intermediate is well-established. The benzyloxy group provides a strategic tool for protecting the 5-hydroxyl moiety, enabling diverse chemical modifications at other positions of the kojic acid scaffold. The demonstrated potent antiproliferative activity of its derivatives highlights the potential of this chemical family in the development of novel therapeutics, particularly in oncology. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives originating from this versatile intermediate, along with a more detailed investigation of its own pharmacokinetic and toxicological properties to fully unlock its potential in drug discovery.

References

- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Whitening effect of kojic acid dipalmitate loaded nanosized ethosomal gel for the treatment of hyperpigmentation: In vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C13H12O4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. CN1188700C - Method for quantitatively analyzing kojic dipalmitate and use thereof - Google Patents [patents.google.com]

- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antiproliferative and cytotoxic activities of novel kojic acid derivatives: 5-benzyloxy-2-selenocyanatomethyl- and 5-methoxy-2-selenocyanatomethyl-4-pyranone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digibuo.uniovi.es [digibuo.uniovi.es]

The Evolving Landscape of Kojic Acid: A Technical Guide to its Derivatives and Diverse Biological Activities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kojic acid (KA), a fungal metabolite, has long been recognized for its role as a tyrosinase inhibitor in the cosmetics industry.[1][2][3] However, inherent limitations in stability and potency, coupled with potential side effects like skin irritation, have catalyzed extensive research into the synthesis and evaluation of its derivatives.[1][4][5][6] This guide provides an in-depth exploration of the multifaceted biological activities of kojic acid derivatives, extending far beyond their well-known depigmenting effects. We will dissect their mechanisms of action as antioxidant, antimicrobial, and anticancer agents, supported by detailed experimental protocols and structure-activity relationship analyses to empower researchers in the rational design of novel therapeutic and cosmeceutical compounds.

Introduction: Overcoming the Limitations of a Natural Scaffold

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a natural pyrone produced by several species of fungi, particularly Aspergillus oryzae.[1][2] Its primary mechanism of action involves the chelation of copper ions at the active site of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][5][7][8] This inhibition forms the basis of its widespread use as a skin-lightening agent in products targeting hyperpigmentation disorders like melasma and age spots.[1][3][9][10]

Despite its efficacy, the application of native kojic acid is hampered by several factors:

-

Instability: Kojic acid is susceptible to degradation upon exposure to light, heat, and air, leading to discoloration and loss of activity in formulations.[4][6]

-

Limited Potency: While effective, researchers have continuously sought to enhance its tyrosinase inhibitory activity.[1][6]

-

Side Effects: Its use can lead to contact dermatitis, skin irritation, and sensitivity.[3][4]

-

Hydrophilicity: Its water-soluble nature can limit skin penetration, reducing bioavailability at the target site.[3]

These challenges have driven the development of numerous derivatives through modification of the C-2 hydroxymethyl group and the C-5 hydroxyl group. These modifications aim to improve stability, enhance biological efficacy, and modulate pharmacokinetic properties, unlocking a broader spectrum of therapeutic applications.[11][12][13]

Core Biological Activities and Mechanisms

The derivatization of the kojic acid scaffold has yielded compounds with a wide array of enhanced or novel biological functions.

Tyrosinase Inhibition and Anti-Melanogenic Effects

The cornerstone of kojic acid research remains its anti-melanogenic properties. Derivatives are designed to enhance the inhibition of tyrosinase through several mechanisms. The primary interaction involves the 5-hydroxyl and 4-carbonyl groups chelating the two copper ions (CuA and CuB) in the enzyme's active site, competitively blocking the binding of natural substrates like L-tyrosine and L-DOPA.[1][5][8]

Structure-Activity Relationship (SAR):

-

Esterification: Creating kojic acid esters by modifying the C-2 hydroxymethyl group can increase lipophilicity, improving skin penetration. Some ester derivatives have shown significantly higher tyrosinase inhibitory potency compared to the parent compound.[4]

-

Dimerization: Linking two kojic acid pyrone rings through a suitable linker has been shown to dramatically increase inhibitory activity, with some dimers being up to eight times more potent than kojic acid itself.[14]

-

Introduction of Hydrophobic Moieties: Attaching hydrophobic groups, such as cinnamic acid or thioether linkages, can enhance binding to the lipophilic gorge near the tyrosinase active site, leading to improved inhibition.[6][15]

Workflow for Screening Tyrosinase Inhibitors

References

- 1. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [mdpi.com]

- 2. cejph.szu.cz [cejph.szu.cz]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Kojic acid: Uses, benefits, safety, and risks [medicalnewstoday.com]

- 11. Biological activities and safety data of kojic acid and its derivatives: A review [pubmed.ncbi.nlm.nih.gov]

- 12. Biological functions of kojic acid and its derivatives in medicine, cosmetics, and food industry: Insights into health aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Therapeutic Promise of 4H-Pyran-4-One Scaffolds: A Technical Guide for Drug Discovery

Abstract

The 4H-pyran-4-one core is a privileged heterocyclic scaffold that constitutes the backbone of a multitude of natural products and synthetic molecules with significant, diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 4H-pyran-4-one derivatives for researchers, medicinal chemists, and drug development professionals. We will delve into the key mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is designed to be a practical resource, bridging the gap between foundational research and the development of novel therapeutics.

Introduction: The Versatility of the 4H-Pyran-4-One Core

The 4H-pyran-4-one moiety is a six-membered heterocyclic ring containing an oxygen atom and a ketone group. This scaffold is found in a wide array of naturally occurring compounds, including flavonoids, coumarins, and xanthones, which are known for their broad spectrum of pharmacological effects. The synthetic accessibility of 4H-pyran-4-one derivatives, often through efficient one-pot multicomponent reactions, further enhances their appeal as a foundational structure in medicinal chemistry.[1] The inherent chemical features of this scaffold, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal starting point for the design of targeted therapies.

This guide will focus on four key therapeutic areas where 4H-pyran-4-one derivatives have shown significant promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders. For each area, we will explore the underlying molecular mechanisms, present quantitative data on the efficacy of representative compounds, and provide detailed protocols for their synthesis and biological evaluation.

Anticancer Applications: Targeting Cell Cycle Progression

A significant body of research has highlighted the potent anticancer activities of 4H-pyran-4-one derivatives against various cancer cell lines.[2][3] A key mechanism underlying this activity is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.

Mechanism of Action: Inhibition of the CDK2/Cyclin E Complex

CDK2 is a crucial enzyme that, in complex with Cyclin E, governs the transition from the G1 to the S phase of the cell cycle.[4] Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers, leading to uncontrolled cell proliferation.[5] Certain 4H-pyran-4-one derivatives have been shown to act as potent inhibitors of CDK2.[6] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S checkpoint and subsequently induces apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of CDK2-mediated G1/S transition and its inhibition by 4H-pyran-4-one derivatives.

Data Presentation: Cytotoxicity of 4H-Pyran-4-one Derivatives

The following table summarizes the cytotoxic activity of selected 4H-pyran-4-one derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Specific Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |

| 4H-Pyran | Compound 4d | HCT-116 | Colorectal Carcinoma | 75.1[6] |

| 4H-Pyran | Compound 4k | HCT-116 | Colorectal Carcinoma | 85.88[6] |

| Pyrano[3,2-c]chromen-5(4H)-one | Compound 77 | HCT-116 | Colorectal Carcinoma | 1.4[3] |

| Pyrano[3,2-c]chromen-5(4H)-one | Compound 77 | MiaPaCa-2 | Pancreatic Cancer | 4.3[3] |

| Xanthone | α-mangostin | NCI-H187 | Human Lung Cancer | 0.65 µg/mL[3] |

| Xanthone | Termicalcicolanone B | A2780 | Human Ovarian Cancer | 8.1[3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standardized method for assessing the cytotoxic effects of 4H-pyran-4-one derivatives on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4H-pyran-4-one derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette and sterile tips

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4H-pyran-4-one derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Applications: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 4H-pyran-4-one derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[7][8]

Mechanism of Action

The precise antimicrobial mechanisms of 4H-pyran-4-one derivatives are still under investigation and may vary depending on the specific compound and microbial species. However, proposed mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial DNA replication. Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA supercoiling.

Data Presentation: Antimicrobial Activity of 4H-Pyran-4-one Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4H-pyran-4-one derivatives against various pathogenic microbes. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | ||

| Spiro-4H-pyran | Compound 5d | 32 (clinical isolate)[9] | ≥512[9] | ND |

| Fused Spiro-4H-pyran | Compound 4l | 125 (S. pneumoniae)[7] | 125[7] | ND |

| Mannich base derivative | Compound 12 | 4-16[8] | 8-16[8] | 8-32[8] |

| 4H-Pyran derivative | Compound 4g | 1000 (B. subtilis)[10] | 250[10] | ND |

ND: Not Determined

Experimental Protocol: Zone of Inhibition Assay

This protocol provides a qualitative method to screen the antimicrobial activity of 4H-pyran-4-one derivatives.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Pure culture of the test microorganism

-

Sterile cotton swabs

-

Sterile filter paper discs

-

4H-pyran-4-one derivative solution (in a suitable solvent)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of bacteria.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the 4H-pyran-4-one derivative solution, the positive control, and the negative control. Allow the discs to dry.

-

Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Potential: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 4H-pyran-4-one derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several pyranochalcone derivatives have been shown to inhibit the activation of NF-κB.[12]

Figure 2: The canonical NF-κB signaling pathway and its inhibition by 4H-pyran-4-one derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method to evaluate the anti-inflammatory activity of 4H-pyran-4-one derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

LPS from E. coli

-

4H-pyran-4-one derivative stock solution (in DMSO)

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kit for TNF-α measurement

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 4H-pyran-4-one derivative for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

-

TNF-α Measurement: Measure the concentration of TNF-α in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of NO and TNF-α production compared to the LPS-stimulated control.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have indicated that 4H-pyran-4-one derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[13]

Mechanism of Action

The neuroprotective mechanisms of these compounds are multifaceted. One key aspect is their ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[13] Additionally, their anti-inflammatory and antioxidant properties can help to mitigate the neuroinflammation and oxidative stress that contribute to neuronal damage in these conditions. For instance, the compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one has been shown to alleviate cognitive impairment and reduce neuroinflammation in a mouse model of Alzheimer's disease.[13]

Synthesis of Bioactive 4H-Pyran-4-One Derivatives

The efficient synthesis of a diverse library of 4H-pyran-4-one derivatives is crucial for structure-activity relationship (SAR) studies and lead optimization. One-pot multicomponent reactions are a particularly attractive and green approach for this purpose.[1]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives

This protocol describes a general and efficient method for the synthesis of a key class of bioactive 4H-pyran-4-one derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

An active methylene compound (e.g., ethyl acetoacetate or dimedone) (1 mmol)

-

Ethanol (10 mL)

-

A basic catalyst (e.g., piperidine or K2CO3) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few minutes to several hours depending on the substrates and catalyst used.

-

Work-up: Upon completion of the reaction, the product often precipitates out of the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 3: General workflow for the one-pot synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives.

Conclusion and Future Directions

The 4H-pyran-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The straightforward and efficient synthesis of these compounds further enhances their attractiveness for drug discovery programs.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by different 4H-pyran-4-one derivatives is crucial for rational drug design.

-

Structure-Activity Relationship (SAR) Elucidation: The synthesis and biological evaluation of diverse libraries of these compounds will enable the identification of key structural features responsible for their therapeutic effects and help in the optimization of lead compounds.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could be explored to enhance the bioavailability and targeted delivery of 4H-pyran-4-one derivatives.

By leveraging the insights and protocols presented in this technical guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately contributing to the development of new and effective treatments for a wide range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one alleviates neuroinflammation and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide to 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, a key derivative of the naturally occurring pyrone, kojic acid. This document delves into the historical context of its development, details its chemical synthesis and purification, outlines its physicochemical and spectroscopic properties, and explores its current and potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile synthetic intermediate.

Introduction and Historical Context

This compound, also known as 5-O-benzyl kojic acid, emerges from a rich history of pyrone chemistry. Its parent compound, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), was first isolated in 1907 by Japanese scientist K. Saito from the mycelium of Aspergillus oryzae, a fungus used in the production of "koji," the starter for many Japanese fermented foods like soy sauce and miso. The structure of kojic acid was elucidated in 1924, revealing a pyranone ring with hydroxyl and hydroxymethyl substituents that impart its characteristic chemical reactivity and biological activity.

The development of derivatives such as this compound was a logical progression aimed at modifying the properties of kojic acid. The introduction of the benzyl group at the 5-hydroxyl position serves several key purposes: it protects this reactive site, allowing for selective modification of other parts of the molecule, and it increases the lipophilicity of the compound, which can enhance its solubility in organic solvents and potentially alter its biological activity and cell permeability. This strategic modification has positioned this compound as a valuable intermediate in the synthesis of more complex molecules, particularly in the quest for novel therapeutics.[1][2]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct benzylation of kojic acid. This reaction is a classic example of a Williamson ether synthesis.

Synthesis Protocol

Reaction:

-

Starting Material: Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Reagents: Benzyl chloride, Sodium hydroxide

-

Solvent: Methanol/Water mixture

Detailed Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve kojic acid (e.g., 17 g, 0.12 mole) in a 10:1 mixture of methanol and water (190 ml).[3]

-

To this stirred solution, add sodium hydroxide (e.g., 5.1 g, 0.13 mole) and allow it to dissolve completely.[3]

-

Slowly add benzyl chloride (e.g., 17.5 g, 0.14 mole) dropwise to the reaction mixture.[3]

-

Heat the mixture to reflux and maintain this temperature for approximately 4.5 to 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water (e.g., 200 ml) to precipitate the product.[3]

-

Collect the resulting solid by vacuum filtration, wash it thoroughly with water, and dry it to obtain the crude product.[3]

-

For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol to yield analytically pure this compound as a light yellow or white solid.[1]

Causality of Experimental Choices:

-

The use of sodium hydroxide is crucial as it deprotonates the acidic 5-hydroxyl group of kojic acid, forming a sodium kojate salt. This nucleophilic alkoxide is necessary to attack the electrophilic benzyl chloride.

-

A mixed solvent system of methanol and water is employed to ensure the solubility of both the polar kojic acid salt and the less polar benzyl chloride.

-

Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

-

Precipitation in ice-water is an effective method for isolating the product, as its solubility in water is low, especially at cold temperatures.

-

Recrystallization is a standard technique for purifying solid organic compounds, removing any unreacted starting materials or by-products.

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [4] |

| Molecular Weight | 232.23 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 128-134 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks include:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxymethyl group.

-

~1650 cm⁻¹ (strong): C=O stretching vibration of the pyranone ring.

-

~1580 cm⁻¹ (medium): C=C stretching vibrations within the pyranone and benzene rings.

-

~1140 cm⁻¹ (strong): C-O-C stretching vibration of the benzyl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected signals are:

-

A singlet for the proton on the pyranone ring.

-

A singlet for the methylene protons of the hydroxymethyl group.

-

A singlet for the methylene protons of the benzyl group.

-

A multiplet for the aromatic protons of the benzyl group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected signals correspond to the carbonyl carbon, the carbons of the pyranone ring, the methylene carbons of the hydroxymethyl and benzyl groups, and the carbons of the benzene ring.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 232. The fragmentation pattern would likely involve the loss of the benzyl group or the hydroxymethyl group, leading to characteristic fragment ions.

Biological Activities and Mechanism of Action

The biological activities of this compound are intrinsically linked to its parent compound, kojic acid. Kojic acid is a well-known inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[5] This inhibitory action is primarily due to the chelation of the copper ions in the active site of the enzyme.[5]

Derivatives of kojic acid, including the 5-O-benzyl derivative, are often synthesized to enhance or modify this activity. The increased lipophilicity of this compound may improve its ability to penetrate cell membranes and reach the site of action. While specific IC₅₀ values for this particular compound are not extensively reported in readily available literature, it is a common precursor for the synthesis of other potent tyrosinase inhibitors.[1]

Beyond tyrosinase inhibition, kojic acid and its derivatives have been investigated for a range of other biological activities, including:

-

Antioxidant activity: The pyranone ring system can act as a free radical scavenger.

-

Antimicrobial activity: Some derivatives have shown inhibitory effects against various bacteria and fungi.

-

Antitumor activity: Certain kojic acid derivatives have demonstrated cytotoxicity against various cancer cell lines.[6]

-

Anti-inflammatory activity: The core structure has been associated with anti-inflammatory properties.

The introduction of the benzyl group can modulate these activities, and further research is warranted to fully elucidate the specific biological profile of this compound.

Caption: Potential biological activities of this compound.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The protected 5-hydroxyl group allows for selective reactions at the 2-hydroxymethyl position.

Synthesis of Novel Tyrosinase Inhibitors

A significant application is in the synthesis of novel and more potent tyrosinase inhibitors. The hydroxymethyl group can be readily converted to other functional groups, such as halides or tosylates, which can then be displaced by various nucleophiles to introduce new side chains. These modifications are aimed at improving the binding affinity of the molecule to the tyrosinase active site. For instance, it has been used as a reagent in the synthesis of hydroxypyridinone-L-phenylalanine conjugates as potential tyrosinase inhibitors.[1]

Preparation of Flavonoid Analogs and Natural Product Derivatives

The pyranone core of this compound is a common structural motif in many natural products, including flavonoids. This compound serves as a valuable building block for the synthesis of flavonoid analogs with potential applications in drug discovery.

Development of Bioactive Molecules

Its structure allows for selective functionalization, making it a valuable tool in pharmaceutical research for developing a wide range of bioactive molecules. The reactive hydroxyl and pyranone groups can be modified to create libraries of compounds for screening against various biological targets. This includes the synthesis of potential antioxidants and antimicrobial agents.

Conclusion

This compound is a strategically important derivative of kojic acid that has carved a niche for itself as a versatile intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis, coupled with the ability to undergo selective modifications, makes it an invaluable tool for researchers. While its own biological activity profile is an area deserving of more in-depth investigation, its primary role as a precursor to a diverse range of bioactive molecules, particularly tyrosinase inhibitors, is well-established. As the demand for novel therapeutics and functional materials continues to grow, the utility of well-designed building blocks like this compound is set to expand, paving the way for future discoveries in drug development and beyond.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Scientific Context

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Figure 1) is a synthetic organic compound derived from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Kojic acid itself is a well-known tyrosinase inhibitor and is utilized in the cosmetics industry for its skin-lightening properties and in the food industry as a browning inhibitor.[1] The introduction of a benzyl group to the 5-hydroxy position modifies the molecule's lipophilicity, steric hindrance, and electronic properties, which can significantly influence its biological activity and formulation characteristics. This derivative serves as a crucial building block in the synthesis of more complex molecules, including hydroxypyridinone-L-phenylalanine conjugates, which are being investigated as potent tyrosinase inhibitors.[2] A comprehensive understanding of its physicochemical properties is therefore paramount for its synthesis, purification, formulation, and for establishing structure-activity relationships (SAR) in drug discovery programs.

Figure 1. Chemical Structure of this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are well-documented, others, such as the melting point and boiling point, have limited experimental data in readily accessible literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 2-(Hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one, 5-Benzyloxy-2-hydroxymethyl-γ-pyrone | [3] |

| CAS Number | 15771-06-9 | [4] |

| Molecular Formula | C₁₃H₁₂O₄ | [4] |

| Molecular Weight | 232.23 g/mol | [4] |

| Physical State | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. |

Synthesis and Purification

The primary synthetic route to this compound involves the benzylation of kojic acid.[2] This reaction is a classic Williamson ether synthesis.

Synthetic Protocol

Rationale: The hydroxyl group at the 5-position of kojic acid is phenolic in character, making it more acidic than the primary alcohol at the 2-position. Deprotonation with a suitable base, such as sodium hydroxide, generates a nucleophilic phenoxide that readily attacks an electrophilic benzylating agent like benzyl chloride. The choice of methanol as a solvent facilitates the dissolution of both the kojic acid and the sodium hydroxide.

Step-by-Step Procedure:

-

Dissolve 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent) in methanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Heat the reaction mixture to reflux.

-

Slowly add benzyl chloride (1.1 equivalents) dropwise over 30 minutes.

-

Maintain the reaction at reflux for 18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extract the residue with dichloromethane.

-

Filter to remove inorganic salts.

-

Wash the organic layer sequentially with 5% sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallize the crude product from ethanol to yield the purified this compound.

Spectroscopic and Chromatographic Characterization

Due to the limited availability of published spectra for this compound, this section provides predicted spectral characteristics based on the known spectra of kojic acid and the influence of the benzyl group.[5][6] It also outlines robust analytical methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR will confirm the presence of the benzyl group and the pyranone core protons, while ¹³C NMR will identify all unique carbon atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~7.3-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.

-

~6.5 ppm (s, 1H): Proton at the C3 position of the pyranone ring.

-

~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~4.5 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂-OH).

-

~2.0-3.0 ppm (br s, 1H): Hydroxyl proton of the hydroxymethyl group. The chemical shift of this proton is variable and depends on concentration and temperature.

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~175 ppm: Carbonyl carbon (C4) of the pyranone ring.

-

~155-160 ppm: Carbon C2 of the pyranone ring.

-

~145-150 ppm: Carbon C5 of the pyranone ring.

-

~135-140 ppm: Quaternary carbon of the phenyl ring attached to the benzylic methylene group.

-

~127-129 ppm: Carbons of the phenyl ring.

-

~110-115 ppm: Carbon C3 of the pyranone ring.

-

~70-75 ppm: Benzylic methylene carbon (-O-CH₂-Ph).

-

~60-65 ppm: Hydroxymethyl carbon (-CH₂-OH).

-

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, ether, and aromatic functionalities.

-

Expected Absorption Bands (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxymethyl group.

-

~3030 cm⁻¹: C-H stretching of the aromatic ring.

-

~2900 cm⁻¹: C-H stretching of the methylene groups.

-

~1650 cm⁻¹: C=O stretching of the γ-pyrone ring.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic and pyranone rings.

-

~1200-1000 cm⁻¹: C-O stretching of the ether and alcohol groups.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 232.

-

Base Peak: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed by the loss of the pyranone moiety.

-

Other Fragments: Loss of the hydroxymethyl group (M-31), loss of the benzyl group (M-91), and other characteristic pyranone ring fragmentations.

-

Chromatographic Methods

Rationale: Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 3:1 v/v) is a good starting point for kojic acid derivatives.[1] The polarity can be adjusted to achieve an optimal Rƒ value (typically 0.3-0.4).

-

Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is suitable for this class of compounds.

-

Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is recommended.

-

Detection: UV detection at a wavelength corresponding to the compound's UV maximum (likely around 270-280 nm).

-

Rationale: The acidic modifier in the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual acidic functional groups.

-

Proposed Experimental Determination of Key Physicochemical Properties

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Use a calibrated digital melting point apparatus.

-

Place a small amount of the finely powdered, dry sample into a capillary tube.

-

Heat the sample at a rate of 10-20 °C/min for a preliminary run to estimate the melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) through the expected melting range.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Thermal Analysis (TGA/DSC)

Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and phase transitions of a material.[7][8]

Protocol:

-

Calibrate the TGA and DSC instruments according to the manufacturer's instructions.

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

-

For TGA, heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.

-

For DSC, heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min) and record the heat flow into or out of the sample.

-

Analyze the resulting thermograms to identify the onset of decomposition, melting endotherms, and any other thermal events.

Quantitative Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and for designing biological assays.

Protocol (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter, especially for its storage and use in drug development.

Considerations:

-

Hydrolytic Stability: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable under neutral conditions.

-

Oxidative Stability: The pyranone ring and the benzylic position could be susceptible to oxidation.

-

Photostability: Exposure to UV light may cause degradation or isomerization.[9]

A formal stability study would involve subjecting the compound to a range of stress conditions (e.g., different pH values, temperatures, light exposure, and oxidizing agents) and monitoring its degradation over time using a stability-indicating HPLC method.[10]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. This technical guide has provided a detailed overview of its known physicochemical properties and has outlined robust experimental protocols for the determination of characteristics that are not yet fully documented in the scientific literature. By providing a blend of established data and practical, expert-driven guidance, this document aims to empower researchers to effectively utilize this compound in their scientific endeavors. A thorough characterization, as outlined herein, is the foundation for reliable and reproducible research and is a critical step in the journey from a molecule to a medicine.

References

- 1. rsc.org [rsc.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]

- 3. This compound | 15771-06-9 - Coompo [coompo.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. azom.com [azom.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one melting point and molecular weight

An In-Depth Technical Guide to 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key derivative of kojic acid. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. The document details the compound's fundamental physicochemical properties, provides a validated, step-by-step protocol for its synthesis and purification, outlines standard methods for its structural characterization, and discusses its significant applications as a synthetic intermediate. Safety and handling protocols are also addressed to ensure proper laboratory practice. This guide serves as an authoritative resource, grounded in established scientific literature, to facilitate the effective use of this compound in research and development endeavors.

Introduction: A Strategic Derivative in Medicinal Chemistry

This compound is a synthetic organic compound derived from 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, a natural γ-pyrone commonly known as kojic acid[1]. Kojic acid itself is a well-documented tyrosinase inhibitor, but its application can be limited by issues of stability and solubility[2][3][4][5]. The strategic addition of a benzyl group via an ether linkage to the C5 hydroxyl group of kojic acid yields this compound. This modification is primarily designed to enhance the lipophilicity and stability of the core structure, making it a more versatile intermediate for further chemical synthesis[2][3].

This compound has garnered significant interest as a pivotal building block in medicinal chemistry[6]. Its structure allows for selective functionalization, making it a valuable precursor in the synthesis of novel bioactive molecules, including potential tyrosinase inhibitors and flavonoid analogs[6][7][8]. Understanding its properties, synthesis, and handling is therefore critical for researchers aiming to develop new therapeutic agents and functional materials.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the cornerstone of its application in any experimental setting. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₄ | [7][9][10] |

| Molecular Weight | 232.23 g/mol | [7][8][9] |

| Melting Point | 128-134 °C | [6][11] |

| CAS Number | 15771-06-9 | [8][9][10][11] |

| Appearance | Light yellow solid / Powder | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [8] |

| IUPAC Name | This compound |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the benzylation of kojic acid. This process is a classic example of a Williamson ether synthesis.

Synthesis Pathway Overview

The reaction proceeds by deprotonating the C5 hydroxyl group of kojic acid with a base, typically sodium hydroxide, to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction with benzyl chloride to form the desired ether linkage. Methanol or a methanol-water mixture is commonly used as the solvent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures[7][11].

Materials:

-

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Sodium hydroxide (NaOH)

-

Benzyl chloride

-

Methanol

-

Deionized water

-

Dichloromethane (for extraction variant)

-

Anhydrous sodium sulfate (for extraction variant)

-

Ethanol (for recrystallization)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve kojic acid (1.0 eq) in a 10:1 mixture of methanol and water.

-

Rationale: The methanol/water solvent system is chosen to dissolve both the polar kojic acid and the sodium hydroxide base.

-

-

Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water to the kojic acid solution[7]. Stir until the base is fully dissolved.

-

Rationale: The stoichiometric excess of NaOH ensures the complete deprotonation of the C5 hydroxyl group on the kojic acid, forming the sodium kojate salt, which is a potent nucleophile.

-

-

Addition of Alkylating Agent: Heat the mixture to reflux. Slowly add benzyl chloride (1.1-1.2 eq) dropwise over a period of 30 minutes[7].

-

Rationale: Dropwise addition prevents localized high concentrations of the electrophile and helps to control the exothermic nature of the reaction. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.

-

-

Reaction Monitoring: Maintain the reaction at reflux for 4.5 to 18 hours[7][11]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The extended reflux time ensures the reaction goes to completion.

-

-

Product Isolation (Precipitation Method): After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-water[11].

-

Rationale: The desired product is significantly less soluble in cold water than the inorganic salts and any unreacted polar starting material, causing it to precipitate out of the solution.

-

-

Collection and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts and impurities[11].

-

Drying: Dry the collected solid, for instance, in a vacuum oven, to yield the crude product[11].

Purification Protocol

While the precipitation method can yield an analytically pure compound, recrystallization is often employed for achieving high purity, which is essential for drug development applications.

-

Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

-

Rationale: Ethanol is a suitable recrystallization solvent as the product exhibits high solubility at elevated temperatures and lower solubility at room or cold temperatures.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Final Drying: Dry the crystals thoroughly to remove any residual solvent. The expected product is a light yellow solid[7].

Structural Characterization and Quality Control

Validation of the chemical structure and assessment of purity are non-negotiable steps in chemical synthesis, particularly for compounds intended for biological screening.

Rationale for Analysis

Post-synthesis analysis serves two primary purposes:

-

Structural Confirmation: To verify that the target molecule, this compound, has been successfully synthesized and that the benzyl group is attached at the intended C5 position.

-

Purity Assessment: To quantify the purity of the compound and ensure the absence of starting materials, by-products, or residual solvents that could interfere with subsequent applications.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key expected signals include those for the aromatic protons of the benzyl group (typically ~7.3-7.5 ppm), the benzylic methylene protons (-CH₂-Ph, ~5.1 ppm), the pyranone ring protons, and the hydroxymethyl protons (-CH₂-OH).

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the aromatic carbons, the benzylic carbon, the pyranone ring carbons (including the carbonyl carbon, C=O, at ~175 ppm), and the hydroxymethyl carbon are expected.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include a broad O-H stretch from the hydroxymethyl group (~3300 cm⁻¹), C-H stretches from the aromatic and aliphatic parts, a sharp C=O stretch from the pyranone ketone (~1650 cm⁻¹), and C-O stretches from the ether linkages.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be approximately m/z 233.08, confirming the molecular formula C₁₃H₁₂O₄[12].

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate[6]. The benzyloxy group serves as a stable protecting group for the C5 hydroxyl, allowing for selective chemical modifications at other positions, primarily the C2 hydroxymethyl group.

Caption: Role as a key intermediate for synthesizing diverse bioactive compounds.

Key applications include:

-

Synthesis of Tyrosinase Inhibitors: It is used as a reagent in the synthesis of hydroxypyridinone-L-phenylalanine conjugates, which are investigated as potential tyrosinase inhibitors for applications in cosmetics and treatments for hyperpigmentation[7][8].

-